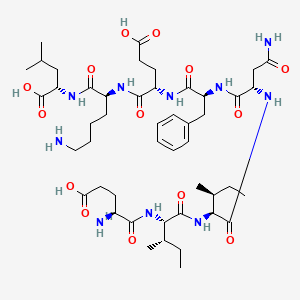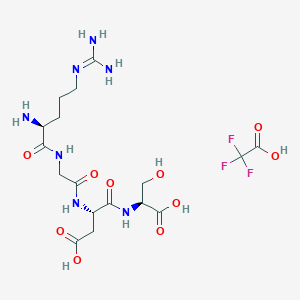
Arg-Gly-Asp-Ser (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arg-Gly-Asp-Ser (TFA) is a tetrapeptide composed of the amino acids arginine, glycine, aspartic acid, and serine, with trifluoroacetic acid as a counterion. This compound is a key component of the cell attachment domain of fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix that binds to membrane-spanning receptor proteins called integrins . The Arg-Gly-Asp-Ser sequence is known for its ability to promote cell adhesion, making it significant in various biological processes and research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Gly-Asp-Ser (TFA) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (serine) to a solid resin. The subsequent amino acids (aspartic acid, glycine, and arginine) are sequentially added using protected amino acid derivatives to prevent side reactions . The peptide is then cleaved from the resin and deprotected to yield the final product. Trifluoroacetic acid is often used in the cleavage step to remove the protecting groups and release the peptide from the resin .
Industrial Production Methods
Industrial production of Arg-Gly-Asp-Ser (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product . The peptide is lyophilized from a solution containing trifluoroacetic acid to obtain the final powdered form .
化学反应分析
Types of Reactions
Arg-Gly-Asp-Ser (TFA) primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, particularly involving the amino acid residues .
Common Reagents and Conditions
Peptide Bond Formation: Typically involves reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in the presence of a base such as N-methylmorpholine (NMM).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide can oxidize the amino acid residues, while reducing agents like dithiothreitol (DTT) can reduce disulfide bonds.
Major Products
The major products formed from these reactions include shorter peptide fragments from hydrolysis and modified peptides from oxidation and reduction reactions .
科学研究应用
Arg-Gly-Asp-Ser (TFA) has a wide range of applications in scientific research:
Cell Biology: Used to study cell adhesion, migration, and signaling pathways.
Cancer Research: Investigated for its role in inhibiting tumor cell adhesion and metastasis.
Tissue Engineering: Incorporated into biomaterials to enhance cell attachment and proliferation.
Drug Delivery: Utilized in the development of targeted drug delivery systems.
Neuroscience: Studied for its effects on synaptic plasticity and long-term potentiation.
作用机制
Arg-Gly-Asp-Ser (TFA) exerts its effects by binding to integrin receptors on the cell surface. This binding triggers intracellular signaling pathways that regulate various cellular processes, including adhesion, migration, and proliferation . The peptide specifically interacts with integrins such as α5β1, which are involved in cell-matrix interactions . This interaction can modulate the activity of downstream signaling molecules like focal adhesion kinase (FAK) and extracellular signal-regulated kinase (ERK), influencing cell behavior .
相似化合物的比较
Similar Compounds
Arg-Gly-Asp (RGD): A shorter peptide that also binds to integrins and promotes cell adhesion.
Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP): A hexapeptide with similar integrin-binding properties.
Cyclo(-Arg-Gly-Asp-D-Phe-Val-): A cyclic peptide with enhanced stability and integrin-binding affinity.
Uniqueness
Arg-Gly-Asp-Ser (TFA) is unique due to its specific sequence and the presence of trifluoroacetic acid, which enhances its solubility and stability . Its ability to inhibit integrin-mediated cell adhesion makes it valuable in various research applications, particularly in cancer and tissue engineering .
属性
分子式 |
C17H28F3N7O10 |
|---|---|
分子量 |
547.4 g/mol |
IUPAC 名称 |
(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H27N7O8.C2HF3O2/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30;3-2(4,5)1(6)7/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19);(H,6,7)/t7-,8-,9-;/m0./s1 |
InChI 键 |
UMHUNRXMVGQLTE-YWUTZLAHSA-N |
手性 SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



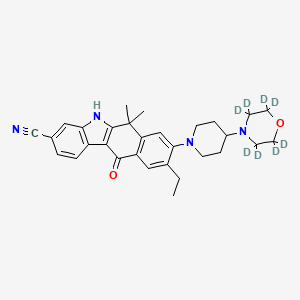
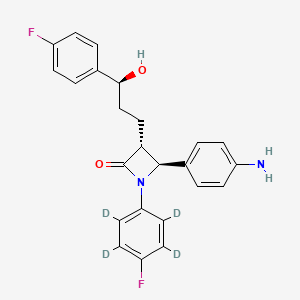
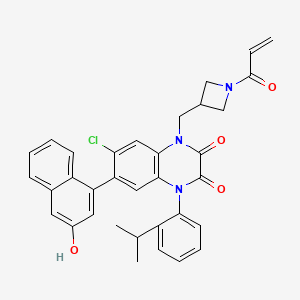
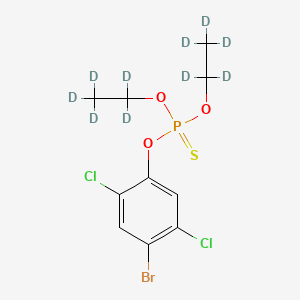
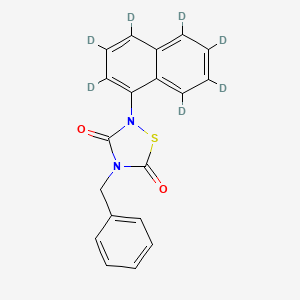

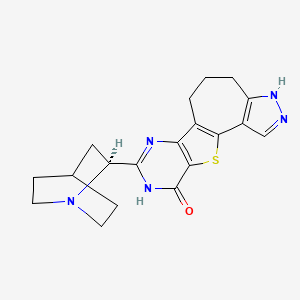
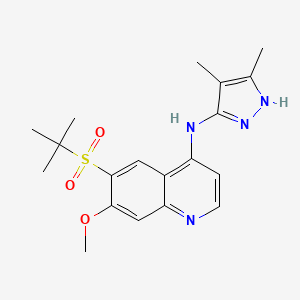

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426011.png)
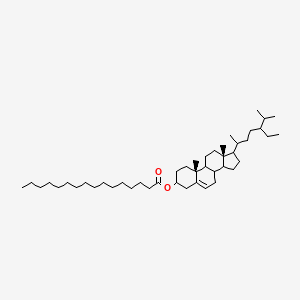
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12426024.png)
